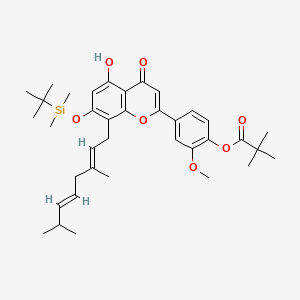
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate is a synthetic derivative of Cannflavin A, a flavonoid found in cannabis. This compound is modified with tert-Butyldimethylsilyl and pivalate groups to enhance its stability and bioavailability. It is of interest due to its potential anti-inflammatory and therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of Cannflavin A are protected using tert-Butyldimethylsilyl chloride in the presence of a base such as imidazole.
Alkylation: The protected Cannflavin A is then alkylated with (2E,5E)-3,7-dimethylocta-2,5-dien-1-yl bromide under basic conditions.
Pivalate Ester Formation: The final step involves the esterification of the alkylated product with pivaloyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the (2E,5E)-3,7-dimethylocta-2,5-dien-1-yl group.
Reduction: Reduction reactions can target the carbonyl groups in the pivalate ester.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Products include epoxides and diols.
Reduction: Products include alcohols and alkanes.
Substitution: Products include ethers and esters.
Scientific Research Applications
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and cancer.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It also modulates signaling pathways involved in inflammation and oxidative stress, including the NF-κB and Nrf2 pathways.
Comparison with Similar Compounds
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
Cannflavin B: Another flavonoid from cannabis with similar biological activities.
Apigenin: A flavonoid found in many plants with anti-inflammatory and antioxidant properties.
Uniqueness
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate is unique due to its enhanced stability and bioavailability compared to its parent compound, Cannflavin A. The modifications with tert-Butyldimethylsilyl and pivalate groups provide better protection against metabolic degradation, making it a more potent and effective compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C37H50O7Si |
|---|---|
Molecular Weight |
634.9 g/mol |
IUPAC Name |
[4-[7-[tert-butyl(dimethyl)silyl]oxy-8-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-5-hydroxy-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H50O7Si/c1-23(2)14-13-15-24(3)16-18-26-31(44-45(11,12)37(7,8)9)22-28(39)33-27(38)21-30(42-34(26)33)25-17-19-29(32(20-25)41-10)43-35(40)36(4,5)6/h13-14,16-17,19-23,39H,15,18H2,1-12H3/b14-13+,24-16+ |
InChI Key |
VAYVYRDKOAGGDF-DRMWGEEFSA-N |
Isomeric SMILES |
CC(C)/C=C/C/C(=C/CC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)/C |
Canonical SMILES |
CC(C)C=CCC(=CCC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


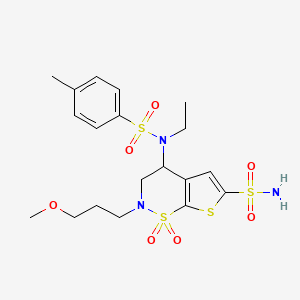
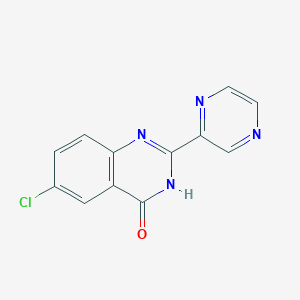
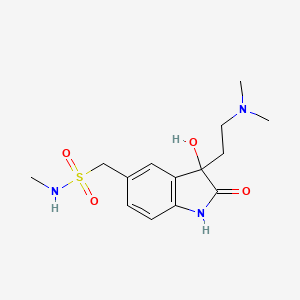
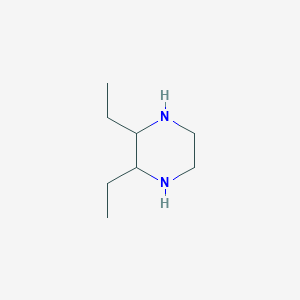
![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
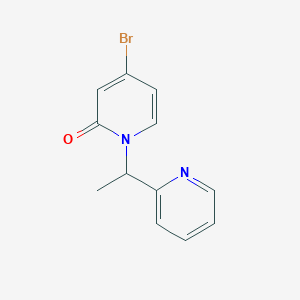
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
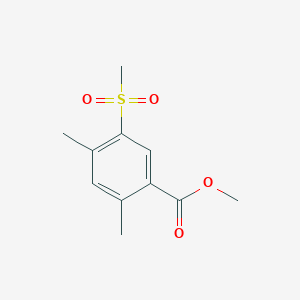
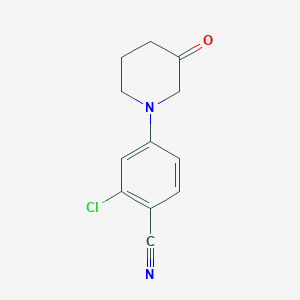

![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
